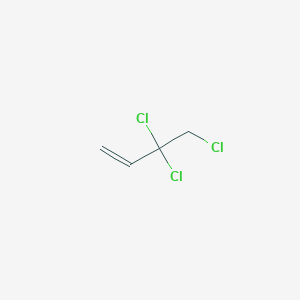

3,3,4-Trichlorobut-1-ene

Description

Historical Trajectories and Evolution of Research on Halogenated Butenes

The academic and industrial examination of halogenated butenes has historically been linked to the production of synthetic rubber and other commodity chemicals. Research into the chlorination of butenes, for instance, has explored methods for the selective formation of butadiene, a crucial monomer for rubber production. nih.gov Early research often focused on understanding the fundamental reactions of these compounds, such as their addition and elimination reactions, and developing catalytic systems to control the outcomes of these transformations.

A significant portion of historical research has also been driven by the environmental impact of chlorinated butenes. Manufacturing facilities for products like chlorobutyl rubber have been identified as potential sources of chlorinated butene and butadiene contaminants in groundwater. beilstein-journals.orgchemspider.com This has led to extensive research on their degradation pathways, with studies evaluating methods like reductive dechlorination using granular iron to remediate contaminated sites. beilstein-journals.orgchemspider.comguidechem.com These studies have elucidated the chemical transformations these compounds undergo in the environment, such as reductive β-elimination and hydrogenolysis. beilstein-journals.orgchemspider.com

The atmospheric chemistry of chloroalkenes has also been a subject of investigation, given their potential contribution to air pollution. nih.gov Research in this area has focused on determining the reaction rates of these compounds with atmospheric oxidants like ozone, hydroxyl radicals, and chlorine atoms to understand their atmospheric lifetimes and potential to form photochemical ozone. nih.gov

Contemporary Significance of 3,3,4-Trichlorobut-1-ene in Advanced Organic Synthesis

While historical research often centered on industrial production and environmental remediation, the contemporary significance of halogenated butenes, including this compound and its isomers, lies in their application as versatile building blocks in advanced organic synthesis. Although specific, high-profile applications of this compound in complex molecule synthesis are not widely documented in recent literature, the importance of the broader class of trichlorobutenes is evident.

For example, the isomer 2,3,4-trichloro-1-butene (B1195082) is recognized as an intermediate in the synthesis of chloroprene, the monomer for the specialty rubber neoprene. nih.govontosight.ai Another isomer, 1,1,3-trichloro-1-butene, serves as an intermediate in the production of various chemicals, including pesticides, pharmaceuticals, and dyes. ontosight.ai The availability of this compound from chemical suppliers suggests its use as a reagent or starting material in niche synthetic applications. nih.govchemspider.comguidechem.com

The synthetic utility of closely related trichlorinated butene derivatives is demonstrated in recent research on the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones. beilstein-journals.org In these studies, the trichloromethyl group plays a crucial role in facilitating intramolecular cyclization reactions in the presence of a superacid to form novel trichloromethyl-substituted indanones, which are complex carbocyclic structures. beilstein-journals.org This highlights the potential of the trichlorobutene scaffold in constructing intricate molecular architectures.

The table below summarizes the documented applications of various trichlorobutene isomers, illustrating the synthetic potential within this class of compounds.

| Compound Name | CAS Number | Reported Significance/Application |

| 2,3,4-Trichloro-1-butene | 2431-50-7 | Intermediate for the synthesis of chloroprene. nih.govontosight.ai |

| 1,1,3-Trichloro-1-butene | Not specified | Intermediate in the synthesis of pesticides, pharmaceuticals, and dyes. ontosight.ai |

| 3,3,4-Trichloro-1-butene | 55994-11-1 | Available as a chemical reagent. nih.govchemspider.comguidechem.com |

| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | Not applicable | Precursors for the synthesis of 3-trichloromethylindan-1-ones. beilstein-journals.org |

Overview of Key Methodological Approaches in this compound Research

The investigation of this compound and related halogenated butenes employs a range of modern analytical, computational, and experimental techniques. These methodologies are essential for characterizing these compounds, understanding their reactivity, and elucidating reaction mechanisms.

Spectroscopic and Chromatographic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for the structural elucidation of trichlorobutene isomers and their reaction products. For instance, in studies of the cyclization of trichloromethyl-substituted enones, NMR spectroscopy was used to study the cationic intermediates formed in superacidic media. beilstein-journals.org

Gas Chromatography-Flame Ionization Detector (GC-FID): This technique is employed for the quantitative analysis of volatile chlorinated butenes, particularly in studies of their atmospheric reactions and environmental degradation. nih.gov

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT is used to model reaction pathways and understand the electronic structure of intermediates. In the study of indanone synthesis, DFT calculations were performed on the protonated forms of the starting enones to support the proposed reaction mechanism. beilstein-journals.org Public databases also provide computed properties such as predicted partition coefficients (XLogP3-AA) and collision cross-sections for mass spectrometry analysis.

Experimental Reaction Condition Analysis:

Kinetic Studies: To understand the degradation rates and pathways of chlorinated butenes, researchers conduct column experiments and measure reaction kinetics. These studies have determined pseudo-first-order degradation kinetics for several chlorinated butenes in the presence of granular iron. chemspider.comguidechem.com

Product Distribution Analysis: A key component of mechanistic studies involves the identification and quantification of reaction products. This approach has been used to propose reaction pathways for the dechlorination of various chlorinated butenes, identifying common intermediates like 1,3-butadiene (B125203). beilstein-journals.orgchemspider.com

The following table provides an overview of the methodological approaches and their specific applications in the study of chlorinated butenes.

| Methodology | Application |

| NMR Spectroscopy | Structural elucidation and study of reaction intermediates. beilstein-journals.org |

| GC-FID | Quantitative analysis of volatile compounds in atmospheric and degradation studies. nih.gov |

| DFT Calculations | Modeling reaction mechanisms and electronic structures of intermediates. beilstein-journals.org |

| Column Experiments | Simulating environmental degradation and studying reaction kinetics. chemspider.comguidechem.com |

| Kinetic Analysis | Determining reaction rates and orders. chemspider.comguidechem.com |

Structure

3D Structure

Properties

CAS No. |

55994-11-1 |

|---|---|

Molecular Formula |

C4H5Cl3 |

Molecular Weight |

159.44 g/mol |

IUPAC Name |

3,3,4-trichlorobut-1-ene |

InChI |

InChI=1S/C4H5Cl3/c1-2-4(6,7)3-5/h2H,1,3H2 |

InChI Key |

IRFIKENZBOBPCV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CCl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,4 Trichlorobut 1 Ene

Established Synthetic Routes and Reaction Pathways

The synthesis of 3,3,4-trichlorobut-1-ene can be approached through several distinct strategies, each with its own set of advantages and limitations. These routes often involve the controlled introduction of chlorine atoms into a four-carbon backbone.

Regioselective and Stereoselective Synthesis

Achieving regioselectivity in the synthesis of this compound is paramount to avoid the formation of other isomers like 2,3,4-trichlorobut-1-ene or 1,3,3-trichlorobut-1-ene. nih.govnih.gov While specific high-yielding regioselective methods for this compound are not extensively detailed in readily available literature, general principles of electrophilic and radical additions to alkenes and alkynes can be applied. The choice of starting material and chlorinating agent, along with careful control of reaction conditions, are critical factors in directing the regiochemical outcome.

For instance, the addition of chlorine or other chlorine-containing reagents to a suitable butene or butadiene precursor could theoretically lead to the desired product. However, controlling the position of the three chlorine atoms requires a nuanced approach. The inherent reactivity of the substrate and the nature of the reaction intermediates play a crucial role in determining which carbon atoms are chlorinated.

Radical-Mediated Synthetic Approaches

Radical reactions offer a powerful tool for the formation of C-Cl bonds. In the context of synthesizing this compound, a radical-mediated pathway could involve the radical addition of a trichloromethyl radical to an alkene or the radical chlorination of a suitable butene derivative. These reactions are typically initiated by radical initiators such as peroxides or UV light.

The regioselectivity of such radical additions is often governed by the stability of the resulting radical intermediate. For example, the addition of a trichloromethyl radical to vinyl chloride would need to proceed in a manner that generates a radical intermediate stabilized by the existing chlorine atom, ultimately leading to the desired 3,3,4-trichloro arrangement after a subsequent hydrogen abstraction or further reaction.

Olefin Functionalization Strategies

The functionalization of a pre-existing olefin represents a common and effective strategy for the synthesis of complex molecules. In the case of this compound, this could involve the direct chlorination of a butene derivative. For example, the controlled chlorination of 3-chlorobut-1-ene could potentially yield the target compound. However, such reactions often lead to a mixture of products, and achieving high selectivity for this compound can be challenging.

Another approach involves the manipulation of functional groups on a butene backbone. For instance, the conversion of a hydroxyl group to a chlorine atom using a suitable chlorinating agent could be a viable step in a multi-step synthesis.

Catalytic Systems and Reagents for Enhanced Synthesis

The development of advanced catalytic systems has revolutionized organic synthesis, enabling reactions with high efficiency, selectivity, and functional group tolerance.

Transition Metal Catalysis in C-Cl Bond Formation/Modification

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a diverse array of transformations. nih.govrsc.org While specific examples directly leading to this compound are not prominently reported, the principles of transition metal-catalyzed C-H activation and cross-coupling reactions are highly relevant. nih.gov

For instance, a hypothetical approach could involve the transition metal-catalyzed cross-coupling of a vinyl-containing organometallic reagent with a trichloromethyl halide. Alternatively, the direct, catalyzed chlorination of a specific C-H bond on a butene precursor could be envisioned, although achieving the desired regioselectivity would be a significant challenge.

Ligand Design and Optimization for Selective Transformations

The role of ligands in transition metal catalysis is crucial for controlling the reactivity and selectivity of the metal center. mdpi.com The electronic and steric properties of a ligand can profoundly influence the outcome of a catalytic reaction. In the context of synthesizing this compound, the design of ligands that can direct a transition metal catalyst to a specific C-H bond for chlorination or facilitate a selective cross-coupling reaction would be a key area of research.

The development of chiral ligands could also open up possibilities for the stereoselective synthesis of chiral derivatives of this compound, should such applications arise.

Interactive Data Table: Synthetic Precursors

| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |

| 2-Butene | 107-01-7 | C4H8 | Potential starting material for chlorination reactions. chemicalbook.com |

| 1,3-Butadiene (B125203) | 106-99-0 | C4H6 | Precursor for various butene derivatives. google.com |

| 2,3,4-Trichlorobut-1-ene | 2431-50-7 | C4H5Cl3 | Isomer of the target compound. nih.gov |

| 1,3,3-Trichloro-1-butene | 52198-52-4 | C4H5Cl3 | Isomer of the target compound. nih.gov |

| 1,1,3-Trichloro-1-butene | 13279-86-2 | C4H5Cl3 | Isomer of the target compound. nih.govguidechem.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry is a foundational approach to chemical product and process design that aims to reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.gov The principles of green chemistry provide a framework for chemists and chemical engineers to develop more sustainable and environmentally benign synthetic pathways. msu.edu The application of these principles to the synthesis of this compound remains a prospective field, as specific research on this topic is not currently documented.

Solvent-Free and Aqueous Reaction Environments

A key principle of green chemistry is the use of safer solvents and auxiliaries, or their complete elimination. epa.gov Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can contribute to air pollution and pose health risks.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions proceed without a liquid medium. These methods can lead to higher efficiency, reduced waste, and simplified purification processes. Mechanochemistry, where mechanical force (e.g., in a ball mill) induces reaction, is a primary example of a solvent-free technique. While this approach has been successfully applied to various organic transformations, its use for the synthesis of this compound has not been reported in the literature.

Aqueous Reaction Environments: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Conducting organic reactions in water can offer unique reactivity and selectivity compared to conventional organic solvents. researchgate.net However, the low aqueous solubility of many organic substrates, including likely precursors to this compound, presents a significant challenge. The development of catalytic systems or the use of phase-transfer catalysts that facilitate reactions in aqueous media would be a critical step toward a greener synthesis of this compound, though no such methods are currently published.

Atom Economy and Waste Minimization Strategies

Waste minimization is a central goal of green chemistry, encapsulated by the principle of preventing waste before it is created. epa.gov Two key metrics for evaluating the efficiency and wastefulness of a chemical process are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org It is a theoretical measure that helps chemists design syntheses that maximize the use of raw materials. greenchemistry-toolkit.org

Formula for Percent Atom Economy (%AE): %AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Addition reactions, for example, are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. A hypothetical synthesis of this compound via the addition of hydrogen chloride to 3,4-dichloro-1-butyne would represent a high atom economy pathway. However, research on specific, high atom-economy routes for this compound is not available.

Table 1: Illustrative Atom Economy Calculation for a Hypothetical Synthesis

This table demonstrates the calculation of atom economy for a hypothetical addition reaction to produce this compound. This reaction pathway is illustrative and not based on published synthesis methods.

| Reactant 1 | Reactant 2 | Desired Product | % Atom Economy |

| 3,4-Dichloro-1-butyne (C₄H₂Cl₂) | Hydrogen Chloride (HCl) | This compound (C₄H₅Cl₃) | 100% |

Waste Minimization and E-Factor: The E-Factor provides a more practical measure of waste by quantifying the actual mass of waste produced per unit of product. tudelft.nl It includes all waste streams, such as solvent losses, reaction byproducts, and chemicals used in workup and purification. tudelft.nl

Formula for E-Factor: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Different sectors of the chemical industry have vastly different typical E-Factors, with pharmaceutical production often generating significantly more waste than bulk chemical manufacturing. tudelft.nl Minimizing the E-Factor involves choosing catalytic reactions over stoichiometric ones, reducing solvent use, and recycling auxiliary materials. tudelft.nl There are currently no published studies that calculate the E-Factor or propose specific waste minimization strategies for the production of this compound.

Scale-Up Considerations and Process Intensification in this compound Production

Scaling a chemical synthesis from a laboratory bench to industrial production presents numerous challenges, including ensuring safety, maintaining product quality, and achieving economic viability. Process intensification (PI) is a modern chemical engineering philosophy aimed at developing smaller, cleaner, safer, and more energy-efficient manufacturing technologies. aiche.org

Process intensification often involves a shift from traditional, large-scale batch reactors to continuous manufacturing systems, such as microreactors or flow reactors. mdpi.com These advanced systems offer significantly better heat and mass transfer, allowing for precise control over reaction conditions. icheme.org The benefits include improved safety by minimizing the inventory of hazardous materials, higher yields and selectivity, and reduced energy consumption. mdpi.com

The application of process intensification to the production of this compound would require a thorough understanding of the reaction kinetics and thermodynamics, which is not currently available in the literature. A conceptual comparison between a conventional batch process and an intensified continuous process highlights the potential advantages.

Table 2: Conceptual Comparison of Batch vs. Intensified Production

This table outlines general parameters that would be considered when scaling up the production of a chemical like this compound, comparing a traditional approach with a process intensification strategy.

| Parameter | Conventional Batch Process | Intensified Continuous Process |

| Reactor Type | Large Stirred-Tank Reactor | Microreactor or Flow Reactor |

| Typical Volume | 1,000 - 10,000 L | 0.1 - 10 L |

| Heat Transfer | Limited by surface-area-to-volume ratio | High surface-area-to-volume ratio, excellent control |

| Safety | Higher risk due to large inventory of reagents | Inherently safer due to low reaction volume |

| Process Control | Slower response, potential for hot spots | Precise control over temperature, pressure, and residence time |

| Footprint | Large physical plant size | Compact, smaller footprint |

While the theoretical benefits are clear, specific engineering data, kinetic models, and feasibility studies for the scaled-up, intensified production of this compound have not been published. Future research in this area would be necessary to transition its synthesis toward a safer, more sustainable, and economically competitive industrial process.

Chemical Reactivity and Transformation Pathways of 3,3,4 Trichlorobut 1 Ene

Electrophilic and Nucleophilic Reactivity of the Alkene Moiety

The carbon-carbon double bond in 3,3,4-trichlorobut-1-ene is the molecule's region of high electron density, making it a potential site for attack by electrophiles. However, the strong electron-withdrawing inductive effect of the three chlorine atoms on the adjacent C3 and C4 carbons significantly influences the nucleophilicity of this π-system.

Addition Reactions (e.g., hydrohalogenation, halogenation, hydration)

Alkenes typically undergo electrophilic addition reactions where an electrophile adds across the double bond. chemspider.com For an unsymmetrical alkene like this compound, the regioselectivity of such additions is a key consideration.

Hydrohalogenation: The addition of hydrogen halides (HX) to an alkene generally proceeds via protonation of the double bond to form the more stable carbocation intermediate (Markovnikov's rule). youtube.com In the case of this compound, protonation at C1 would yield a secondary carbocation at C2, while protonation at C2 would lead to a primary carbocation at C1. The secondary carbocation would be favored. However, the powerful electron-withdrawing effect of the -C(Cl)₂CH₂Cl group would significantly destabilize the adjacent C2 carbocation, potentially slowing down the reaction rate compared to a simple alkene. The halide ion would then attack the carbocation.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is expected to proceed, likely through a bridged halonium ion intermediate. youtube.com This intermediate would then be opened by the attack of a halide ion. The attack would occur from the anti-face, leading to an anti-addition product. The electron-deficient nature of the double bond might necessitate harsher conditions or the use of a Lewis acid catalyst to facilitate the reaction.

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond, typically following Markovnikov's rule to form an alcohol. youtube.com For this compound, this would involve the formation of a carbocation intermediate, which, as mentioned, is destabilized. The reaction would likely be sluggish and might require forcing conditions.

Mechanistic Investigations of π-Bond Transformations

The π-bond in this compound is significantly polarized due to the adjacent electron-withdrawing chlorine atoms. This makes the double bond itself a potential electrophile, susceptible to attack by strong nucleophiles.

In related systems, such as 3,3,3-trichloro-1-nitroprop-1-ene, the double bond is highly electrophilic and readily participates in reactions like [3+2] cycloadditions with nucleophilic species. nih.gov This suggests that this compound could undergo similar transformations with potent nucleophiles, where the nucleophile attacks the C2 position, leading to a variety of potential products depending on the nature of the nucleophile and reaction conditions.

Reactions Involving the Carbon-Chlorine Bonds

The C-Cl bonds in this compound are located at a primary allylic position (C4) and a tertiary allylic position (C3). This allylic nature significantly influences their reactivity, particularly in substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The allylic positioning of the chlorine atoms makes them susceptible to nucleophilic displacement. Allylic halides are known to be more reactive than their saturated counterparts in SN2 reactions. libretexts.org The specific pathway (SN1, SN2, or SN2') depends on the substrate structure, the nucleophile, the leaving group, and the solvent.

SN2 Reaction: A direct bimolecular substitution is possible at the primary C4 carbon. Allylic halides show enhanced reactivity in SN2 reactions because the transition state is stabilized by conjugation between the p-orbitals of the reacting center and the π-system of the double bond. libretexts.org

SN1 Reaction: The formation of a carbocation intermediate is a hallmark of the SN1 pathway. Ionization of the chlorine at the tertiary C3 position would lead to a tertiary allylic carbocation. This cation is stabilized by resonance, delocalizing the positive charge across C3 and C1. A nucleophile could then attack at either of these positions, potentially leading to a mixture of products. However, the electronic destabilization from the remaining chlorine atoms could hinder carbocation formation. nih.govacs.org

SN2' Reaction: This is a concerted mechanism where the nucleophile attacks the double bond (at C1) and the leaving group departs from the allylic position (C3) simultaneously, resulting in a rearranged product. researchgate.net Given the steric hindrance at C3 and the presence of a terminal, accessible double bond, the SN2' pathway is a plausible route for reactions with certain nucleophiles.

The table below summarizes the potential outcomes of nucleophilic substitution reactions on this compound.

| Reaction Type | Attacked Position | Leaving Group Position | Intermediate | Potential Product(s) |

| SN2 | C4 | C4 | Pentacoordinate Transition State | 4-substituted-3,3-dichlorobut-1-ene |

| SN1 | C1 or C3 | C3 (or C4) | Allylic Carbocation | 1-substituted-3,3-dichlorobut-1-ene or 3-substituted-3,4-dichlorobut-1-ene |

| SN2' | C1 | C3 | Concerted Transition State | 1-substituted-3,3-dichlorobut-1-ene |

Elimination Reactions (e.g., dehydrochlorination, formation of polyenes)

The treatment of this compound with a base can induce the elimination of hydrogen chloride (HCl), a reaction known as dehydrochlorination. youtube.com The outcome of this reaction depends on which protons and chlorine atoms are involved.

Formation of Dienes: Elimination of HCl involving the proton at C2 and a chlorine at C3 would lead to the formation of 3,4-dichloro-1,3-butadiene. Alternatively, elimination involving a proton from the CH₂Cl group and the other chlorine at C3 is also conceivable, though likely less favored. Studies on the isomeric 2,3,4-trichloro-1-butene (B1195082) show it undergoes dehydrochlorination to produce 2,3-dichloro-1,3-butadiene. nih.gov

Formation of Polyenes: Successive dehydrochlorination reactions could potentially lead to the formation of more unsaturated systems, though this would require harsh reaction conditions and may be accompanied by polymerization. The initial dehydrochlorination to a conjugated diene is the most probable outcome.

Reductive Dehalogenation Processes

Reductive dehalogenation involves the replacement of a carbon-halogen bond with a carbon-hydrogen bond, typically using reducing agents like zinc metal in acetic acid or sodium amalgam. youtube.com In this compound, the reactivity of the different C-Cl bonds towards reduction would vary. The allylic C-Cl bonds are generally more susceptible to reduction than vinylic or alkyl chlorides. It is plausible that selective reduction could be achieved under controlled conditions, potentially removing the chlorine atoms at the C3 and C4 positions sequentially or simultaneously to yield various partially or fully dehalogenated butene or butane (B89635) derivatives.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For this compound, the double bond serves as the reactive site for cycloaddition reactions, a major category of pericyclic reactions.

Diels-Alder and Related [4+2] Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com In this reaction, the reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The three chlorine atoms in this compound are strongly electron-withdrawing, which should, in principle, make it a reactive dienophile.

The general mechanism involves the concerted interaction of the four π-electrons of the diene with the two π-electrons of the dienophile. libretexts.org

Figure 1: General Mechanism of the Diels-Alder Reaction. masterorganicchemistry.com

While no specific examples of Diels-Alder reactions involving this compound are readily found in the literature, its behavior can be predicted. It would be expected to react with electron-rich dienes, such as those bearing electron-donating groups (e.g., alkyl, alkoxy). The stereochemistry of the Diels-Alder reaction is highly predictable; the reaction is stereospecific with respect to both the diene and the dienophile. libretexts.org

Table 1: Expected Reactivity in Diels-Alder Reactions

| Diene | Dienophile | Expected Product | Notes |

|---|---|---|---|

| 1,3-Butadiene (B125203) | This compound | 4-(1,2-dichloroethyl)-4-chlorocyclohexene | Product would be a substituted cyclohexene. |

1,3-Dipolar Cycloadditions and Related Pericyclic Cascades

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgrsc.orgslideshare.net Similar to the Diels-Alder reaction, the reactivity of the dipolarophile is enhanced by electron-withdrawing substituents. Therefore, this compound is expected to be a good dipolarophile.

Common 1,3-dipoles include azides, nitrile oxides, and nitrones. rsc.orgrsc.orgnih.gov The reaction is a concerted [4π + 2π] cycloaddition, where the 1,3-dipole contributes four π-electrons and the dipolarophile contributes two. chesci.com

Figure 2: General Mechanism of a 1,3-Dipolar Cycloaddition. wikipedia.org

Specific studies on the 1,3-dipolar cycloaddition reactions of this compound are not prevalent. However, it is anticipated to react with various 1,3-dipoles to yield five-membered heterocycles. For instance, reaction with an azide (B81097) would yield a triazoline, which could potentially rearrange or eliminate HCl. Reaction with a nitrone would produce an isoxazolidine. A related compound, 3,3,3-trichloro-1-nitroprop-1-ene, has been shown to participate in [3+2] cycloaddition reactions with nitrile N-oxides. nih.gov

Table 2: Predicted Products of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Expected Product Class |

|---|---|---|

| Phenyl azide | This compound | Triazoline |

| Benzaldoxime (forms a nitrone) | This compound | Isoxazolidine |

Polymerization and Oligomerization Studies

The carbon-carbon double bond in this compound allows it to undergo polymerization, forming long-chain molecules. The nature of the polymerization can be influenced by the initiators and conditions used.

Radical Polymerization Mechanisms

Radical polymerization is a chain reaction involving radicals. It consists of three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals. These radicals then add to the double bond of a monomer molecule to create a new radical.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The chain growth is stopped by the combination of two radicals or by disproportionation.

While there is a lack of specific studies on the radical polymerization of this compound, the presence of the allylic chlorine atoms could potentially lead to chain transfer reactions, which might limit the molecular weight of the resulting polymer.

Controlled Polymerization Techniques

Controlled polymerization techniques, such as anionic, cationic, and coordination polymerization, offer better control over the polymer's molecular weight, architecture, and dispersity.

Anionic Polymerization: This method is typically effective for monomers with electron-withdrawing groups. semanticscholar.orguni-bayreuth.de The presence of three chlorine atoms in this compound would likely make it susceptible to anionic polymerization initiated by strong nucleophiles. However, the allylic chlorides could also be sites for side reactions.

Cationic Polymerization: Cationic polymerization is generally favored for alkenes with electron-donating substituents that can stabilize a carbocationic intermediate. wikipedia.orgresearchgate.netmdpi.comrsc.orgrsc.org Due to the electron-withdrawing nature of the chlorine atoms, this compound is not expected to be a good candidate for cationic polymerization.

Coordination Polymerization: This technique utilizes transition metal catalysts to control the polymerization process. semanticscholar.orgmdpi.com It is widely used for the polymerization of simple alkenes and dienes. The feasibility of using coordination polymerization for a highly functionalized monomer like this compound would depend on the tolerance of the catalyst to the chloro substituents.

Rearrangement Reactions and Isomerization Pathways

This compound possesses structural features that make it susceptible to rearrangement and isomerization reactions, particularly those involving the migration of chlorine atoms and the double bond.

One plausible transformation is an allylic rearrangement, where the double bond shifts and a chlorine atom moves to a different position. This type of rearrangement is common for allylic halides. For instance, under certain conditions, this compound could potentially isomerize to 1,3,4-trichlorobut-2-ene. This isomerization would be driven by the relative thermodynamic stabilities of the two isomers.

Another potential reaction is dehydrochlorination, the elimination of a molecule of hydrogen chloride. This would lead to the formation of a dichlorobutadiene isomer. For example, elimination of HCl from C-3 and C-4 could yield 3,4-dichlorobuta-1,3-diene.

A study on the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in the presence of a superacid demonstrates a rearrangement pathway for a structurally related compound. beilstein-journals.org This suggests that under acidic conditions, this compound might undergo rearrangements leading to cyclic products, although the specific pathways would depend on the reaction conditions.

Table 3: Potential Rearrangement and Isomerization Products

| Starting Material | Reaction Type | Potential Product(s) |

|---|---|---|

| This compound | Allylic Rearrangement | 1,3,4-Trichlorobut-2-ene |

| This compound | Dehydrochlorination | 3,4-Dichlorobuta-1,3-diene |

Allylic Rearrangements

Allylic rearrangements, or allylic shifts, are organic reactions where a double bond in an allyl compound shifts to the adjacent carbon atom. This typically occurs during nucleophilic substitution reactions. The nature of the rearrangement, whether it proceeds via an S(_N)1' or S(_N)2' mechanism, is dependent on the reaction conditions and the structure of the substrate. wikipedia.orglscollege.ac.in

In the case of this compound, the presence of chlorine atoms on the allylic and adjacent carbons significantly influences its reactivity. Allylic shifts become a dominant reaction pathway when there is substantial steric hindrance at or around the leaving group. wikipedia.org

Under conditions favoring an S(_N)1' mechanism, the reaction proceeds through a carbocation intermediate. lscollege.ac.in For this compound, the departure of a chloride ion from the C-3 position would lead to a resonance-stabilized allylic carbocation. The positive charge would be delocalized between C-1 and C-3. A subsequent attack by a nucleophile could occur at either of these positions, leading to a mixture of products.

Alternatively, an S(_N)2' mechanism involves a direct attack of the nucleophile at the γ-carbon (C-1) of the double bond, in a single concerted step with the departure of the leaving group from the α-carbon (C-3). inflibnet.ac.in This pathway is more likely when the allyl compound is unhindered and a strong nucleophile is employed. lscollege.ac.in

The table below illustrates the potential products from the allylic rearrangement of this compound with a generic nucleophile (Nu).

| Starting Material | Rearrangement Product |

| This compound | 1-Nu-3,4-dichlorobut-2-ene |

Mechanistic Studies of Halogen Migration

Halogen migration refers to the intramolecular movement of a halogen atom from one carbon to another within a molecule. In polychlorinated butenes, this can occur through various mechanisms, including radical-mediated pathways and catalyzed rearrangements.

While specific mechanistic studies on this compound are not extensively documented in readily available literature, the principles of allylic chlorination and halogen migration in similar systems provide insight into its potential behavior.

Radical allylic chlorination typically occurs at high temperatures or under UV irradiation in the presence of a low concentration of molecular chlorine. The reaction proceeds via a chain mechanism involving the formation of a resonance-stabilized allylic radical. jove.com In the case of this compound, abstraction of a hydrogen atom from the C-3 position would generate an allylic radical with delocalization between C-1 and C-3. The subsequent reaction with a chlorine molecule could lead to the formation of 1,3,3-trichlorobut-1-ene, representing a 1,3-halogen shift.

The table below outlines the key steps in a hypothetical radical-initiated halogen migration in this compound.

| Step | Description |

| Initiation | Homolytic cleavage of a chlorine molecule to form two chlorine radicals. |

| Propagation | 1. A chlorine radical abstracts a hydrogen atom from the C-3 position of this compound, forming an allylic radical and HCl. 2. The allylic radical reacts with a chlorine molecule to form 1,3,3-trichlorobut-1-ene and a new chlorine radical. |

| Termination | Combination of two radicals to form a stable molecule. |

It is important to note that the actual reaction pathways and product distributions for this compound can be complex and are highly dependent on the specific reaction conditions employed.

Derivatization and Functionalization Strategies of 3,3,4 Trichlorobut 1 Ene

Synthesis of Key Organic Intermediates and Building Blocks

The strategic modification of 3,3,4-trichlorobut-1-ene can lead to the formation of several key organic intermediates. One of the primary transformations is dehydrochlorination, which can result in the formation of diene systems. For instance, the elimination of hydrogen chloride from this compound could theoretically yield dichlorobutadienes, which are valuable monomers and synthons in their own right. The regioselectivity of this elimination would be a critical factor, influencing the specific isomer of the resulting diene.

Furthermore, nucleophilic substitution reactions on the allylic chloride can introduce a variety of functional groups, transforming the parent molecule into a range of building blocks. For example, reaction with amines could yield allylic amines, while reaction with alkoxides or phenoxides would produce the corresponding ethers. These functionalized butenes can then serve as precursors for more complex molecules.

Functional Group Interconversions and Chemoselective Transformations

The different reactivity of the chlorine atoms in this compound—allylic versus vinylic—allows for potential chemoselective transformations. The allylic chloride at the C-4 position is generally more susceptible to nucleophilic substitution (both SN1 and SN2 pathways) compared to the vinylic chlorides at the C-3 position. This differential reactivity can be exploited to selectively introduce functionalities.

For instance, a carefully chosen nucleophile under controlled conditions could preferentially displace the allylic chloride, leaving the vinylic chlorides intact. This would allow for a stepwise functionalization of the molecule. Subsequent, more forcing conditions could then be used to react the vinylic chlorides, for example, through transition metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The presence of vinyl and potentially allylic chloride functionalities makes this compound a candidate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. In the context of this compound, the vinylic chloride at C-3 would be a prime site for such reactions.

Suzuki Coupling: The reaction of the vinylic chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base would lead to the formation of a substituted butene. The choice of catalyst, ligand, and base would be crucial for achieving good yields and selectivity.

Sonogashira Coupling: Coupling with a terminal alkyne under palladium-copper catalysis would introduce an enyne moiety into the molecule. This transformation is valuable for the synthesis of conjugated systems.

Heck Reaction: The palladium-catalyzed reaction with an alkene would result in the formation of a new, more substituted alkene. The stereoselectivity of the newly formed double bond would be a key consideration.

Copper- and Nickel-Catalyzed Coupling Reactions

Copper and nickel catalysts offer alternative and sometimes complementary reactivity to palladium in cross-coupling reactions. Nickel catalysts, in particular, are known to be effective for the coupling of less reactive chlorides. Therefore, nickel-catalyzed coupling reactions could be particularly useful for activating the vinylic chlorides of this compound. Copper-catalyzed reactions, such as the Ullmann condensation, could also be envisioned for the formation of carbon-heteroatom bonds.

Introduction of Heteroatomic Functionalities (e.g., oxygen, nitrogen, sulfur)

As mentioned previously, the allylic chloride in this compound provides a handle for the direct introduction of heteroatomic functionalities through nucleophilic substitution.

Oxygen Nucleophiles: Reaction with alkoxides or phenoxides would yield the corresponding ethers. Hydrolysis under appropriate conditions could potentially lead to the formation of an allylic alcohol, although side reactions such as elimination would need to be carefully controlled.

Nitrogen Nucleophiles: Amines can act as nucleophiles to displace the allylic chloride, leading to the formation of allylic amines. A study on the related compound, 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one, demonstrated that reactions with various amines resulted in the substitution of the internal chlorine atom, accompanied by a prototropic rearrangement. nih.gov This suggests that similar reactivity could be expected for this compound.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles and would be expected to react readily with the allylic chloride to form allylic sulfides.

Stereoselective Derivatization to Access Chiral Compounds

The C-3 carbon atom in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. This opens up the possibility of using this compound as a starting material for the synthesis of chiral molecules.

Strategies for stereoselective derivatization could involve:

Kinetic Resolution: Using a chiral catalyst or reagent to selectively react with one enantiomer of the racemic starting material, leaving the other enantiomer enriched.

Diastereoselective Reactions: Reacting the racemic mixture with a chiral auxiliary to form a mixture of diastereomers, which can then be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically pure products.

Asymmetric Catalysis: Employing a chiral transition metal catalyst in cross-coupling or other reactions to favor the formation of one enantiomer of the product.

While the synthesis of chiral building blocks is a major area of research in organic chemistry, specific examples starting from this compound are not prominent in the literature. However, the principles of asymmetric synthesis are broadly applicable and could certainly be applied to this substrate.

Advanced Spectroscopic and Analytical Characterization Techniques in 3,3,4 Trichlorobut 1 Ene Research

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediates

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the transient species involved. For the synthesis and subsequent reactions of 3,3,4-trichlorobut-1-ene, in situ spectroscopic techniques are powerful tools.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a non-invasive technique that allows for the continuous monitoring of a reaction by tracking changes in the vibrational frequencies of functional groups. In the context of this compound research, this can be applied to follow its formation, for instance, through the chlorination of a suitable precursor. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, real-time data on the concentration of reactants, intermediates, and products can be obtained.

Key vibrational modes that can be monitored include the C=C stretching of the vinyl group, C-H stretching and bending, and the prominent C-Cl stretching frequencies. The disappearance of reactant signals and the concurrent appearance of product signals provide a kinetic profile of the reaction.

Table 1: Predicted FTIR Absorption Bands for Monitoring the Synthesis of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| C=C (alkene) | Stretching | ~1640 | Appearance indicates the formation of the butene backbone. |

| =C-H (vinyl) | Stretching | ~3080 | Monitors the presence of the terminal double bond. |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction monitoring, providing detailed structural information on the species present in the reaction mixture. magritek.comrsc.orgjhu.edu Flow NMR setups, where the reaction mixture is continuously passed through the NMR spectrometer, allow for the acquisition of spectra at regular intervals. pharmtech.com

For the study of this compound, ¹H NMR spectroscopy can be used to track the disappearance of reactant signals and the emergence of characteristic signals for the vinyl and alkyl protons of the product. The integration of these signals provides a quantitative measure of the reaction progress. The distinct chemical shifts of the protons in this compound and its potential isomers allow for their differentiation and quantification in the reaction mixture.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound and a Potential Precursor

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Significance in Reaction Monitoring |

|---|---|---|---|---|

| 1,3-Butadiene (B125203) (precursor) | =CH₂ | ~5.0-5.5 | m | Disappearance indicates consumption of starting material. |

| =CH- | ~6.0-6.5 | m | Disappearance indicates consumption of starting material. | |

| This compound | H-1 (a,b) | ~5.5-6.0 | m | Appearance confirms the formation of the vinyl group. |

| H-2 | ~6.0-6.5 | m | Appearance confirms the formation of the vinyl group. |

Chromatographic Separation and Identification of Reaction Mixtures

The synthesis of this compound can often lead to a complex mixture of products, including positional isomers and over-chlorinated species. Chromatographic techniques are essential for the separation and identification of these components.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile compounds like chlorinated butenes. oup.com The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, aiding in their identification.

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly useful for distinguishing between isomers. For this compound, characteristic fragments would arise from the loss of chlorine atoms and the cleavage of the carbon-carbon bonds. whitman.eduwhitman.edulibretexts.org

Table 3: Predicted GC-MS Data for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Retention Time | Dependent on GC column and conditions | Allows for separation from isomers like 1,3,4-trichlorobut-2-ene. |

| Molecular Ion (M⁺) | m/z ~158, 160, 162 (isotopic pattern for 3 Cl) | Confirms the molecular formula C₄H₅Cl₃. |

For less volatile byproducts or for preparative scale separation of isomers, High-Performance Liquid Chromatography (HPLC) is a valuable technique. zju.edu.cnnih.gov The choice of stationary phase (e.g., normal phase or reversed-phase) and mobile phase composition is critical for achieving good separation of structurally similar chlorinated hydrocarbons. rsc.orgchromforum.org

For the separation of trichlorobutene isomers, a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water could be a starting point. The more polar isomers would elute earlier. The use of different stationary phases, such as those with phenyl or cyano functionalities, can offer alternative selectivities for optimizing the separation. mtc-usa.comnacalai.com

Table 4: Suggested HPLC Conditions for the Separation of Trichlorobutene Isomers

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Standard for separation of moderately non-polar organic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

Advanced NMR Techniques for Complex Structure Elucidation

While ¹H and ¹³C NMR provide fundamental structural information, complex molecules and mixtures of isomers often require more advanced techniques for unambiguous structure elucidation. Two-dimensional (2D) NMR experiments are indispensable in this regard.

For this compound, a ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the vinyl protons and potentially with the protons on adjacent carbons if any were present.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away. This would be crucial in definitively placing the chlorine atoms on the butyl chain. For example, correlations from the H-4 protons to the C-3 carbon would confirm their proximity.

Table 5: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Correlation | Structural Information Confirmed |

|---|---|---|---|

| ¹H-¹H COSY | H-1 / H-2 | Yes | Connectivity within the vinyl group. |

| ¹³C-¹H HMBC | C-3 / H-1, H-2, H-4 | Yes | Confirms the position of the CCl₂ group relative to the vinyl and -CH₂Cl groups. |

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of this compound by mapping out the connectivity and spatial relationships between atoms. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the vinyl protons (H1, H2) and the proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to (¹J C-H coupling). youtube.com It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon in this compound will show a cross-peak corresponding to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J to ⁴J). sdsu.edu This is crucial for piecing together the carbon skeleton and identifying quaternary carbons. For instance, the vinyl protons would show correlations to C3, and the C4 proton would show correlations to C3 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. mdpi.com This is particularly useful for determining stereochemistry and preferred conformations. In this compound, NOESY could reveal through-space interactions between the C4 proton and the vinyl protons, helping to define the molecule's spatial arrangement.

Predicted 2D NMR Correlations for this compound

This table presents predicted correlations based on the molecular structure. Actual chemical shifts (δ) are dependent on experimental conditions.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

|---|---|---|---|---|

| H1 (vinyl) | H2 | C1 | C2, C3 | H2, H4 |

| H2 (vinyl) | H1 | C2 | C1, C3, C4 | H1, H4 |

| H4 | H1, H2 | C4 | C2, C3 | H1, H2 |

Dynamic NMR for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is an essential technique for investigating the conformational dynamics of molecules, such as the rotational barriers around single bonds. nih.gov In this compound, rotation around the C3-C4 single bond is a key conformational process that can be studied using temperature-variable NMR experiments.

At low temperatures, the rotation around the C3-C4 bond may be slow on the NMR timescale, resulting in distinct signals for each populated conformer (e.g., different rotamers). As the temperature is increased, the rate of rotation increases. This leads to a characteristic broadening of the NMR signals, followed by their coalescence into a single time-averaged signal at higher temperatures where the rotation is fast. copernicus.org

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's flexibility. nih.gov

Conceptual Dynamic NMR Behavior for C3-C4 Bond Rotation

| Temperature | Rate of Exchange | Expected ¹H NMR Spectrum |

|---|---|---|

| Low | Slow | Sharp, distinct signals for each conformer. |

| Intermediate | Intermediate | Broadened signals as conformers begin to interconvert rapidly. |

| Coalescence | k = (πΔν)/√2 | Signals merge into a single, very broad peak. |

| High | Fast | Sharp, time-averaged signals representing the weighted average of the conformers. |

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations (e.g., Raman, IR)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. uni-siegen.de These methods are complementary: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. ksu.edu.sa

For this compound, key structural features give rise to characteristic vibrational bands:

C=C Stretch: The double bond will produce a characteristic stretching vibration. This is often stronger in the Raman spectrum than in the IR spectrum.

=C-H and -C-H Stretches: The stretching vibrations of the vinyl and alkyl C-H bonds appear at distinct frequencies.

C-Cl Stretches: The carbon-chlorine bonds will have characteristic stretching frequencies in the fingerprint region of the spectrum. The presence of multiple chlorine atoms may lead to complex, overlapping bands.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|

| =C-H Stretch | 3100-3000 | Medium | Medium |

| C-H Stretch (Alkyl) | 3000-2850 | Medium | Medium |

| C=C Stretch | 1680-1620 | Weak-Medium | Strong |

| C-H Bending | 1470-1350 | Medium | Medium |

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. libretexts.org High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the calculation of its elemental formula.

Upon electron ionization (EI), this compound will form a molecular ion (M⁺˙) which can then undergo various fragmentation processes. The analysis of these fragmentation patterns is crucial for structural confirmation. A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern resulting from the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). A molecule containing three chlorine atoms, like this compound, will exhibit a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6) and any chlorine-containing fragments. miamioh.edu

Common fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl).

Loss of hydrogen chloride (HCl).

Cleavage of the carbon-carbon bonds, leading to various smaller charged fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss from M⁺˙ | Predicted m/z (for ³⁵Cl) | Isotopic Pattern |

|---|---|---|---|

| [C₄H₅Cl₃]⁺˙ | (Molecular Ion) | 158 | M, M+2, M+4, M+6 |

| [C₄H₅Cl₂]⁺ | •Cl | 123 | Contains 2 Cl atoms |

| [C₄H₄Cl₂]⁺˙ | •HCl | 122 | Contains 2 Cl atoms |

| [C₄H₄Cl]⁺ | •Cl, •HCl | 87 | Contains 1 Cl atom |

Computational and Theoretical Chemistry Studies of 3,3,4 Trichlorobut 1 Ene

Electronic Structure and Bonding Analysis

Detailed analysis of the electronic structure and bonding provides fundamental insights into the reactivity and properties of a molecule.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are standard tools for investigating the geometric and electronic properties of molecules. These methods can predict optimized geometries, vibrational frequencies, and energies.

Despite the availability of these powerful computational tools, specific studies employing DFT or ab initio calculations for the detailed analysis of 3,3,4-trichlorobut-1-ene are not readily found in the surveyed scientific literature. While computational studies on similar chlorinated butenes and related compounds exist, direct application of these methods to this compound has not been reported in the searched databases.

Charge Distribution and Molecular Orbital Analysis

Analysis of charge distribution and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity, particularly in electrophilic and nucleophilic reactions.

A detailed charge distribution and molecular orbital analysis for this compound is not available in the public domain. Such an analysis would typically involve mapping the electrostatic potential and visualizing the frontier molecular orbitals to predict sites of reactivity. For instance, the analysis of butadiene, a related parent molecule, shows how the four p-orbitals combine to form four pi molecular orbitals, and identifying the HOMO and LUMO helps in understanding its role as an electron donor or acceptor in reactions. masterorganicchemistry.com However, a similar detailed investigation for this compound has not been published.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states.

Computational Elucidation of Reaction Mechanisms

Computational methods can be used to model the step-by-step mechanism of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

No specific computational studies that elucidate the reaction mechanisms involving this compound were identified. For comparison, computational studies on the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones have utilized DFT calculations to understand the reaction mechanism and the role of intermediate cations. beilstein-journals.org Similar detailed mechanistic studies for reactions of this compound are currently lacking in the literature.

Energy Profiles and Kinetic Predictions for Transformations

By calculating the energy of reactants, products, and transition states, computational chemistry can predict the favorability (thermodynamics) and rate (kinetics) of chemical transformations.

There are no published studies presenting energy profiles or kinetic predictions for the transformations of this compound. Research on other chlorinated alkenes, such as the cycloaddition reactions of 3,3,3-trichloro-1-nitroprop-1-ene, has employed Molecular Electron Density Theory (MEDT) to calculate activation Gibbs free energies and understand the polar nature of the reactions. nih.gov A similar level of computational investigation for this compound is not documented.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of a molecule are key to its physical and chemical behavior.

Computational conformational analysis can determine the relative stabilities of different spatial arrangements (conformers) of a molecule and identify significant intramolecular interactions. However, a specific conformational analysis of this compound using computational methods has not been reported in the available literature. Such a study would be valuable for understanding the influence of the chlorine substituents on the rotational barriers and the preferred conformations of the molecule.

Rotational Barriers and Conformational Preferences

The conformational landscape of this compound is dictated by the rotation around its single bonds, primarily the C2-C3 and C3-C4 bonds. The presence of bulky and electronegative chlorine atoms significantly influences the rotational barriers and the relative stability of different conformers.

In acyclic alkenes, low-energy conformations typically arise from the eclipsing of allylic substituents with either the double bond or the internal vinylic group. bham.ac.uk The relative energies of these conformers are a delicate balance between 1,2-interactions (between substituents on adjacent atoms) and 1,3-interactions (allylic strain). bham.ac.uk For this compound, rotation around the C2-C3 bond would be influenced by the allylic strain between the vinyl group and the substituents on C3.

The rotational barrier in molecules like butane (B89635) is influenced by steric hindrance and hyperconjugation. ncert.nic.in In chlorinated hydrocarbons, the gauche and anti conformations have different stabilities. For instance, in 1,2-dichloroethane, the gauche conformer is stabilized by hyperconjugative interactions. The introduction of additional chlorine atoms tends to increase the rotational barrier. americanboard.org

For this compound, we can anticipate a complex potential energy surface with multiple local minima corresponding to different staggered conformations. The most stable conformer would likely seek to minimize the steric repulsion between the bulky chlorine atoms and the vinyl group. Computational methods like Density Functional Theory (DFT) would be instrumental in calculating the energies of these conformers and the transition states that separate them, thus quantifying the rotational barriers.

Table 1: Key Concepts in Conformational Analysis

| Term | Description | Relevance to this compound |

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. | Multiple conformers exist for this compound due to rotation around C-C single bonds. |

| Rotational Barrier | The energy required to rotate a part of a molecule around a single bond from a stable conformation to a transition state. | The bulky chlorine atoms are expected to create significant rotational barriers. |

| Gauche Conformation | A staggered conformation where two large groups are adjacent (at a 60° dihedral angle). | Gauche interactions between chlorine atoms and the vinyl group will influence conformer stability. |

| Anti Conformation | A staggered conformation where two large groups are opposite each other (at a 180° dihedral angle). | An anti-arrangement of the C4-Cl bond relative to the C2-C3 bond might be a low-energy conformation. |

| Allylic Strain (A1,3-strain) | Steric strain between a substituent on a double bond and an allylic substituent. bham.ac.uk | This will be a key factor in determining the preferred conformation around the C2-C3 bond. |

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgwikipedia.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.orgwikipedia.org The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. wikipedia.org

In this compound, the chlorine atoms could potentially participate in intramolecular or intermolecular halogen bonds. Intramolecularly, a chlorine atom on C3 or C4 could interact with the π-electron cloud of the double bond, which can act as a nucleophile. Intermolecularly, the chlorine atoms can form halogen bonds with Lewis basic sites on other molecules, such as the oxygen or nitrogen atoms of a solvent or another reactant. acs.org

These interactions can have a significant impact on the molecule's physical properties, crystal packing, and reactivity. For instance, halogen bonding has been shown to catalyze the chlorination of alkenes. rsc.org Computational studies, particularly those employing high-level ab initio methods, are crucial for accurately modeling these weak interactions and understanding their role in the behavior of this compound.

Prediction of Spectroscopic Parameters for Isomers and Derivatives

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound and its isomers or derivatives, methods like DFT can be used to calculate various spectroscopic parameters.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These theoretical values, when compared with experimental data, can help in assigning the correct structure and stereochemistry. The development of spectroscopic databases for chlorinated hydrocarbons relies on such computational and experimental data. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to predict the infrared and Raman spectra. The C-Cl stretching vibrations in organochlorine compounds typically appear in the fingerprint region of the Raman spectrum (300-400 cm⁻¹). acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.

These computational predictions are particularly valuable when dealing with mixtures of isomers or when trying to identify transient intermediates in a reaction.

Molecular Dynamics Simulations for Reactivity and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into reactivity and the influence of the environment. rug.nlnih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Dynamics: MD simulations can track the transitions between different conformers over time, providing a more dynamic picture than static calculations of rotational barriers.

Study Reactivity: The degradation of chlorinated butenes has been studied experimentally, showing that they can be transformed into less harmful substances. witpress.comdissertation.comtandfonline.comuwaterloo.canih.gov MD simulations could be used to model the reaction pathways of such degradation processes at the atomic level. For example, the reductive dechlorination of chlorinated butenes by granular iron involves complex interactions at the iron surface, which could be investigated using MD. witpress.comdissertation.comtandfonline.comuwaterloo.canih.gov

Investigate Solvent Effects: The solvent can have a significant impact on the conformational preferences and reactivity of a molecule. MD simulations explicitly including solvent molecules can capture these effects, such as the stabilization of polar transition states or the influence on non-covalent interactions.

The development of accurate force fields, which are essential for MD simulations, is an active area of research, especially for halogenated compounds where polarization effects and halogen bonding need to be correctly represented. nih.gov

Environmental Fate and Degradation Pathways of 3,3,4 Trichlorobut 1 Ene

Abiotic Transformation Mechanisms in Environmental Compartments

Abiotic transformation processes, which are non-biological in nature, play a significant role in the degradation of organic compounds in the environment. These mechanisms include hydrolysis, photolysis, and oxidation by naturally occurring radicals.

Hydrolysis and Solvolysis in Aqueous Systems

Research on other chlorinated hydrocarbons has shown that hydrolysis half-lives can vary from days to many years. For instance, a study on various chlorinated alkanes, propanes, and ethenes revealed a wide range of hydrolysis half-lives, from 0.013 years to 2.1 x 10^10 years, highlighting the structural dependency of this process.

Table 1: Hydrolysis Data for Structurally Related Chlorinated Alkenes

| Compound | Half-life | Conditions | Reference |

| Data not available | Data not available | Data not available |

Specific experimental data for the hydrolysis of 3,3,4-trichlorobut-1-ene is currently unavailable. The table is a placeholder for future research findings.

Oxidation by Environmental Radicals (e.g., OH radicals, ozone)

In the atmosphere, the primary degradation pathway for many volatile organic compounds, including chlorinated alkenes, is through reaction with hydroxyl (•OH) radicals. These highly reactive radicals are formed photochemically and can initiate a chain of oxidation reactions. The rate of this reaction is a key parameter in determining the atmospheric lifetime of a compound.

Ozone (O₃) can also contribute to the degradation of alkenes through ozonolysis, which involves the cleavage of the carbon-carbon double bond. youtube.com The presence of chlorine substituents can influence the rate and products of this reaction.

While specific rate constants for the reaction of this compound with •OH radicals and ozone are not available, studies on other chlorinated alkenes can provide an indication of its likely reactivity. For example, the reaction rates of •OH radicals with various alkenes are generally high.

Table 3: Reaction Rate Constants with Environmental Oxidants for Analogous Compounds

| Oxidant | Compound | Rate Constant (cm³/molecule·s) | Atmospheric Half-life | Reference |

| •OH | Data not available | Data not available | Data not available | |

| O₃ | Data not available | Data not available | Data not available |

Specific experimental data for the oxidation of this compound is currently unavailable. The table is a placeholder for future research findings.

Biotic Degradation by Microbial Systems

The transformation of organic compounds by microorganisms is a critical process in their environmental fate. Both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions can support the biodegradation of chlorinated compounds.

Aerobic and Anaerobic Biodegradation Pathways

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of chlorinated alkenes is often initiated by oxygenase enzymes. nih.gov These enzymes can incorporate one or both atoms of molecular oxygen into the substrate, leading to the formation of epoxides or chlorinated alcohols. These intermediates are often unstable and can undergo further transformation, including dechlorination. For some less chlorinated ethenes, they can serve as a growth substrate for certain bacteria. nih.gov However, for more highly chlorinated compounds, degradation is often a cometabolic process, where the microbe does not gain energy from the transformation. psu.edu

Anaerobic Biodegradation: In anaerobic environments, a key degradation pathway for highly chlorinated compounds is reductive dechlorination. In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. mdpi.com This process can lead to the formation of less chlorinated, and sometimes more toxic, daughter products. For complete detoxification, a sequence of anaerobic and aerobic conditions might be necessary, as the less chlorinated products can sometimes be more readily mineralized aerobically. battelle.org

Studies on a mixture of chlorinated butenes, including the isomer 2,3,4-trichlorobutene-1, have shown that these compounds can be degraded under anaerobic conditions in the presence of granular iron, which can facilitate reductive dechlorination. researchgate.net

Identification of Microbial Degradation Products

The identification of degradation products is crucial for understanding the transformation pathway and assessing any potential risks associated with the intermediates.

For the related compound, 2,3,4-trichlorobutene-1, degradation in the presence of granular iron was found to produce intermediates such as 1,3-butadiene (B125203) and chloroprene. researchgate.net It is plausible that this compound could undergo similar reductive dechlorination pathways, potentially leading to the formation of various chlorinated butadienes and butenes as intermediates before further degradation.

Under aerobic conditions, the initial products of oxygenase attack would likely be chlorinated epoxides or alcohols. These are often reactive and may be further metabolized to chlorinated aldehydes, ketones, and carboxylic acids before potential mineralization to carbon dioxide and chloride ions.

Table 4: Potential Microbial Degradation Products of Chlorinated Butenes

| Pathway | Potential Intermediates | Potential Final Products |

| Anaerobic Reductive Dechlorination | Dichlorobutadienes, Chlorobutadienes, 1,3-Butadiene | Ethene, Ethane |

| Aerobic Oxidation | Chlorinated epoxides, Chlorinated alcohols, Chlorinated aldehydes/ketones | Carbon Dioxide, Water, Chloride Ions |

This table is based on general pathways for chlorinated alkenes and specific findings for a structural isomer. The actual degradation products of this compound may vary depending on the specific microbial consortia and environmental conditions.

Environmental Transport and Persistence Studies

The transport and persistence of this compound in the environment are governed by its inherent physicochemical properties. While specific experimental data for this compound is limited, data for its isomer, 2,3,4-trichlorobut-1-ene, provides valuable insights into its likely environmental behavior.

| Property | Value (for 2,3,4-trichlorobut-1-ene) |

| Molecular Weight | 159.44 g/mol |

| Water Solubility | 600 mg/L at 20°C |

| Vapor Pressure | 1.88 mmHg at 25°C |

| Calculated LogP (Octanol-Water Partition Coefficient) | 2.5 |

Note: The data presented in this table is for 2,3,4-trichlorobut-1-ene, an isomer of this compound, due to the limited availability of data for the specific target compound.

Volatilization and Atmospheric Dispersion

With a vapor pressure of 1.88 mmHg at 25°C, this compound is expected to exhibit moderate volatility. This suggests that the compound can partition from surface water and moist soil into the atmosphere. Once in the atmosphere, its dispersion will be influenced by meteorological conditions such as wind speed and atmospheric stability. The relatively low water solubility and moderate octanol-water partition coefficient (LogP) further support the potential for volatilization to be a significant environmental transport pathway.

Soil and Sediment Adsorption/Desorption Studies

Given the calculated LogP of 2.5 for the isomer 2,3,4-trichlorobut-1-ene, it can be inferred that this compound would have a moderate tendency to adsorb to soil and sediment organic matter. epa.gov A higher Koc value indicates stronger adsorption and lower mobility, while a lower Koc value suggests greater potential for leaching into groundwater. chemsafetypro.com The actual extent of adsorption will also be influenced by soil and sediment properties such as organic carbon content, clay content, and pH. epa.gov

Modeling Environmental Distribution and Degradation Kinetics